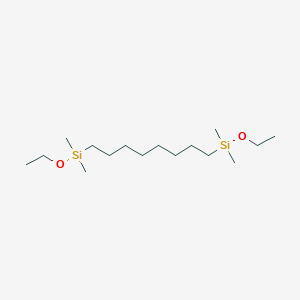
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane is a chemical compound with the molecular formula C16H38O2Si2. It is characterized by the presence of silicon and oxygen atoms within its structure, making it a member of the organosilicon compounds. This compound is notable for its unique molecular configuration, which includes two silicon atoms bonded to oxygen atoms and a long carbon chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane typically involves the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organosilicon compounds with different functional groups[3][3].
科学研究应用
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings
作用机制
The mechanism of action of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes. The pathways involved include the formation of stable intermediates that can undergo further reactions to yield desired products .
相似化合物的比较
Similar Compounds
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane: This compound contains additional ethoxy groups and sulfur atoms, making it distinct in terms of reactivity and applications.
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl:
Uniqueness
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane is unique due to its specific silicon-oxygen framework and the presence of methyl groups, which contribute to its stability and versatility in various applications .
属性
CAS 编号 |
524729-76-8 |
|---|---|
分子式 |
C16H38O2Si2 |
分子量 |
318.64 g/mol |
IUPAC 名称 |
ethoxy-[8-[ethoxy(dimethyl)silyl]octyl]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-7-17-19(3,4)15-13-11-9-10-12-14-16-20(5,6)18-8-2/h7-16H2,1-6H3 |
InChI 键 |
MKDUYUNLAFPBHG-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(C)CCCCCCCC[Si](C)(C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
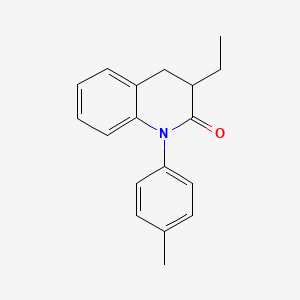
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

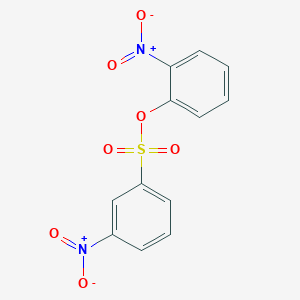
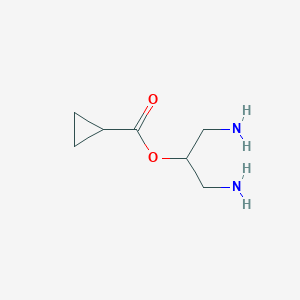
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
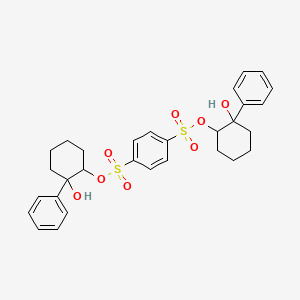
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
